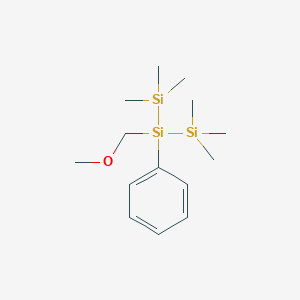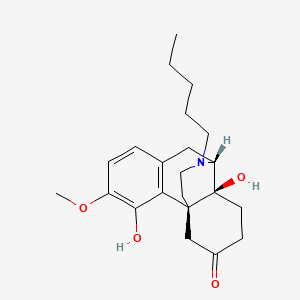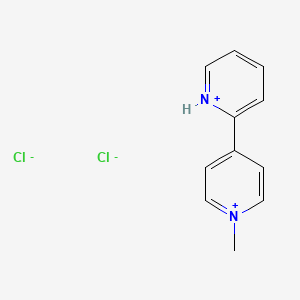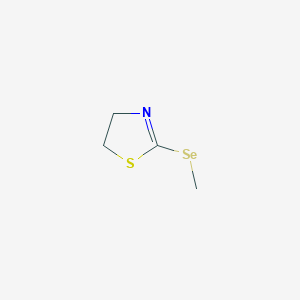![molecular formula C27H44O12 B14323057 3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid CAS No. 103304-45-6](/img/structure/B14323057.png)
3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene-36-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene-36-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple ether linkages and carboxylic acid group enable it to form hydrogen bonds and interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the bicyclic structure.
Crown ethers: Share the ether linkages but differ in their cyclic structure.
Cyclodextrins: Possess a cyclic structure with multiple ether linkages but have a different ring size and composition.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid is unique due to its combination of a bicyclic core and multiple ether linkages, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
103304-45-6 |
|---|---|
Molecular Formula |
C27H44O12 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid |
InChI |
InChI=1S/C27H44O12/c28-27(29)26-24-2-1-3-25(26)23-39-21-19-37-17-15-35-13-11-33-9-7-31-5-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-24/h1-3H,4-23H2,(H,28,29) |
InChI Key |
NBHMHHONMXPPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCC2=CC=CC(=C2C(=O)O)COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
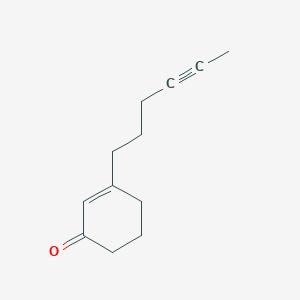
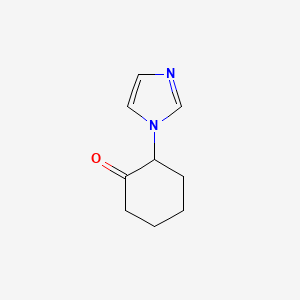
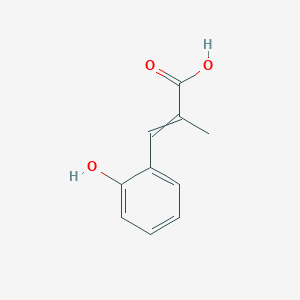
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

